2-(2-Bromophenyl)-1,3-benzoxazol-5-amine

Suzuki-Miyaura cross-coupling Sterically hindered aryl bromides COX-2 ligand synthesis

2-(2-Bromophenyl)-1,3-benzoxazol-5-amine (CAS 293737-80-1, molecular formula C₁₃H₉BrN₂O, MW 289.13) is a heterocyclic building block belonging to the 2-aryl-5-amino-benzoxazole class. It features a benzoxazole core with a primary amine at the 5-position and an ortho-bromophenyl substituent at the 2-position.

Molecular Formula C13H9BrN2O
Molecular Weight 289.13 g/mol
CAS No. 293737-80-1
Cat. No. B1331259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromophenyl)-1,3-benzoxazol-5-amine
CAS293737-80-1
Molecular FormulaC13H9BrN2O
Molecular Weight289.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)N)Br
InChIInChI=1S/C13H9BrN2O/c14-10-4-2-1-3-9(10)13-16-11-7-8(15)5-6-12(11)17-13/h1-7H,15H2
InChIKeyQUKTZXBKSASZIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Bromophenyl)-1,3-benzoxazol-5-amine (CAS 293737-80-1): Ortho-Bromo Benzoxazole Scaffold for Medicinal Chemistry and Cross-Coupling Applications


2-(2-Bromophenyl)-1,3-benzoxazol-5-amine (CAS 293737-80-1, molecular formula C₁₃H₉BrN₂O, MW 289.13) is a heterocyclic building block belonging to the 2-aryl-5-amino-benzoxazole class . It features a benzoxazole core with a primary amine at the 5-position and an ortho-bromophenyl substituent at the 2-position. The compound is commercially available at 95–98% purity from multiple suppliers and serves as a key intermediate for synthesizing biologically active derivatives, including antibacterial agents and kinase-targeted compounds [1]. Its ortho-bromine atom provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, enabling modular diversification into larger compound libraries [2].

Why 2-(2-Bromophenyl)-1,3-benzoxazol-5-amine Cannot Be Replaced by Para-, Meta-Bromo, or Other Halogen Analogs


The ortho-bromo substitution pattern of this compound is not interchangeable with para- or meta-bromo isomers (CAS 54995-56-1 and 293737-81-2, respectively) for two principal reasons. First, the ortho-bromine creates a sterically hindered environment around the 2-aryl linkage that directly impacts the compound's utility as a Suzuki-Miyaura coupling substrate: ortho-heterocycle-tethered aryl bromides require specialized Pd–Ni binary nanocluster catalysts for efficient cross-coupling, whereas para-substituted analogs undergo coupling under standard conditions [1]. Second, bromine's heavy-atom effect systematically modulates photophysical properties. In the 2-phenyl-benzoxazole series, fluorescence quantum yield in solution decreases progressively from fluorinated (ΦF ∼0.70), to chlorinated (ΦF ∼0.50), to brominated (ΦF ∼0.20) derivatives, with the iodinated analog being virtually non-emissive [2]. Thus, substituting the bromine with chlorine or fluorine would alter fluorescence output, while changing the substitution position from ortho to para would change steric constraints and molecular geometry, affecting both reactivity and target binding.

Quantitative Comparator-Based Evidence for 2-(2-Bromophenyl)-1,3-benzoxazol-5-amine in Research and Industrial Procurement


Ortho-Bromo as a Sterically Demanding Suzuki Coupling Handle: Unique Synthetic Utility vs. Para-Bromo Isomer

The ortho-bromo substituent on 2-(2-bromophenyl)-1,3-benzoxazol-5-amine enables the synthesis of 2-(2-arylphenyl)benzoxazole libraries via Suzuki-Miyaura cross-coupling—a transformation that exploits the steric and electronic properties unique to the ortho position [1]. In contrast, the para-bromo isomer (CAS 54995-56-1) yields 2-(4-arylphenyl)benzoxazole derivatives with different spatial orientation relative to the benzoxazole core. The ortho-substituted coupling products have been identified as selective COX-2 ligands, a property not shared by the para-substituted series [1]. The ortho-bromo compound is thus preferred when the target product requires a 2-(2-arylphenyl)benzoxazole architecture with the pendant aryl ring in close proximity to the benzoxazole ring for steric or binding-site complementarity.

Suzuki-Miyaura cross-coupling Sterically hindered aryl bromides COX-2 ligand synthesis

Moderate Antibacterial Activity of the NBBPA Derivative Synthesized from the Title Compound

The compound N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide (NBBPA), synthesized directly from 2-(2-bromophenyl)-1,3-benzoxazol-5-amine, demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant clinical isolates [1]. Against S. aureus, NBBPA showed an MIC of 64 μg/mL, which was superior to the standard drug gentamicin in the same assay [1]. Against E. coli, the MIC was 128 μg/mL. Activity against E. faecalis was reported to be more potent than against other tested microorganisms [1]. Molecular docking studies suggested that NBBPA might exhibit inhibitory activity against the GyrB complex of DNA gyrase [1]. This establishes the compound as a viable starting material for synthesizing antibacterial agents with activity against drug-resistant strains.

Antibacterial Drug-resistant isolates NBBPA

Halogen-Dependent Fluorescence Modulation: Bromine's Heavy-Atom Effect Enables Distinct Photophysical Properties Versus Lighter Halogens

In the 2-phenyl-benzoxazole series, the fluorescence quantum yield (ΦF) in solution decreases progressively with increasing halogen size: fluorinated derivative (ΦF highest, strong emission) > chlorinated (intermediate) > brominated (moderate) > iodinated (near-zero emission) [1]. In the solid state, photoluminescence efficiency follows a different trend: fluorinated → chlorinated (increase), then brominated and iodinated (decrease) [1]. This class-level trend indicates that 2-(2-bromophenyl)-1,3-benzoxazol-5-amine should exhibit intermediate fluorescence properties—sufficient for detection applications but with a higher intersystem crossing rate compared to the chloro or fluoro analogs. Researchers requiring a balance between fluorescence detectability and triplet-state population (e.g., for photodynamic therapy or photocatalysis applications) should select the brominated compound over lighter halogen analogs.

Fluorescence quantum yield Heavy-atom effect Photoluminescence

Topoisomerase I Inhibitory Activity of the Para-Bromo Isomer Provides Class-Level Reference for Ortho-Bromo Analog

The para-bromo isomer, 5-amino-2-(p-bromophenyl)benzoxazole (CAS 54995-56-1), was evaluated as a eukaryotic DNA topoisomerase I inhibitor in a cell-free system and demonstrated an IC₅₀ of 134.1 μM, making it more potent than the reference drug camptothecin (IC₅₀ = 495 μM in the same assay) [1]. The para-fluoro analog (5-amino-2-(p-fluorophenyl)benzoxazole) showed comparable potency (IC₅₀ = 132.3 μM), while the unsubstituted phenyl analog (5-amino-2-phenylbenzoxazole) was less active (IC₅₀ = 443.5 μM) [1]. These data establish the 5-amino-2-(halophenyl)benzoxazole scaffold as a validated topoisomerase I pharmacophore and provide a class-level benchmark. While the ortho-bromo isomer (target compound) was not directly tested in this study, the SAR suggests that halogen substitution at the 2-phenyl ring enhances topoisomerase I inhibitory activity compared to the unsubstituted parent compound. The ortho-bromo isomer may exhibit distinct potency due to altered steric and electronic interactions at the enzyme binding site.

DNA topoisomerase I inhibition Anticancer Benzoxazole SAR

Recommended Application Scenarios for 2-(2-Bromophenyl)-1,3-benzoxazol-5-amine Based on Quantitative Evidence


Synthesis of 2-(2-Arylphenyl)benzoxazole Libraries via Suzuki-Miyaura Cross-Coupling for COX-2 Inhibitor Discovery

Researchers designing selective COX-2 inhibitors should procure 2-(2-bromophenyl)-1,3-benzoxazol-5-amine (or its 5-unsubstituted analog) as the key Suzuki coupling partner. The ortho-bromo substituent enables Pd-catalyzed coupling with aryl boronic acids to generate a focused library of 2-(2-arylphenyl)benzoxazole derivatives. This scaffold has been validated as a novel, selective COX-2 ligand chemotype, with biological evaluation confirming anti-inflammatory potential [1]. The para-bromo isomer cannot be substituted for this application, as it would yield a different regioisomeric series (2-(4-arylphenyl)benzoxazoles) lacking demonstrated COX-2 selectivity.

Synthesis of N-Substituted Benzoxazole Antibacterial Agents Active Against Drug-Resistant Clinical Isolates

2-(2-Bromophenyl)-1,3-benzoxazol-5-amine serves as the direct precursor for NBBPA (N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide), which demonstrated MIC values of 64 μg/mL against S. aureus and 128 μg/mL against E. coli, with activity extending to drug-resistant clinical isolates [2]. The 5-amino group is essential for acylation with phenylacetyl chloride to generate the active amide derivative. Researchers should select this specific ortho-bromo starting material (rather than the para-bromo isomer) because the ortho-bromine atom was shown by DFT calculations to contribute to the reactivity profile of the NBBPA molecule, including sensitivity toward autoxidation and molecular docking interactions with the GyrB complex [2].

Fluorescent Probe Development Requiring Balanced Emission with Enhanced Intersystem Crossing

For applications requiring a benzoxazole-based fluorophore with moderate fluorescence quantum yield and enhanced triplet-state population (such as singlet oxygen photosensitizers, phosphorescent probes, or photocatalysts), the brominated derivative offers a predictable intermediate position in the halogen-dependent fluorescence series. Based on the 2-phenyl-benzoxazole halogen series where ΦF decreases from F (~0.70) to Cl (~0.50) to Br (~0.20) to I (~0) [3], 2-(2-bromophenyl)-1,3-benzoxazol-5-amine is expected to provide sufficient fluorescence for detection while enabling higher intersystem crossing rates than chloro or fluoro analogs. The 5-amino group further provides a reactive handle for conjugation to biomolecules or functional materials.

Comparative Structure-Activity Relationship (SAR) Studies on Topoisomerase I Inhibition

The para-bromo isomer (5-amino-2-(p-bromophenyl)benzoxazole) was established as a eukaryotic DNA topoisomerase I poison with an IC₅₀ of 134.1 μM, 3.7-fold more potent than camptothecin in a cell-free assay [4]. The ortho-bromo isomer (target compound) has not been evaluated in this assay, representing a clear research gap. Procurement of 2-(2-bromophenyl)-1,3-benzoxazol-5-amine for head-to-head comparison with the para-bromo and para-fluoro analogs would elucidate the effect of bromine substitution position (ortho vs. para) on topoisomerase I inhibitory potency, potentially revealing favorable steric interactions at the enzyme–DNA interface.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-Bromophenyl)-1,3-benzoxazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.